molecular formula C20H24N8O B2964179 2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195881-05-9

2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Número de catálogo: B2964179
Número CAS: 2195881-05-9
Peso molecular: 392.467
Clave InChI: IZQVASOCTYJKEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound has emerged as a key pharmacological tool for investigating the role of Toll-like receptor (TLR) and interleukin-1 (IL-1) receptor signaling pathways in inflammatory and autoimmune diseases, as well as in oncology. IRAK4 mediates signaling from the Myddosome complex, and its inhibition can effectively suppress the production of pro-inflammatory cytokines . Its research value is particularly significant in the context of oncogenesis, where chronic inflammation driven by these pathways can promote tumor progression, and in specific B-cell malignancies like MYD88-mutant diffuse large B-cell lymphoma . By selectively targeting IRAK4, this inhibitor enables researchers to dissect the contribution of innate immune signaling to disease pathology and evaluate its potential as a therapeutic target in preclinical models.

Propiedades

IUPAC Name

2-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O/c29-20-5-4-18(28-14-21-12-24-28)25-27(20)11-15-6-8-26(9-7-15)19-10-17(22-13-23-19)16-2-1-3-16/h4-5,10,12-16H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQVASOCTYJKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine ring formation: The piperidine ring is introduced via nucleophilic substitution reactions.

    Attachment of the triazole ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the triazole ring.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent R1 (Piperidine-Linked) Substituent R2 (Dihydropyridazinone-Linked) Molecular Formula Molecular Weight Key Features
Target Compound Dihydropyridazinone 6-Cyclobutylpyrimidin-4-yl 1,2,4-Triazol-1-yl C21H24N8O 428.5 (estimated) Cyclobutyl enhances lipophilicity; triazole enables H-bonding
2-{[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one Dihydropyridazinone 6-Methylpyrazin-2-yl 1,2,4-Triazol-1-yl C17H20N8O 352.4 Pyrazine reduces steric bulk vs. cyclobutylpyrimidine; lower molecular weight
2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Dihydropyridazinone 2-Methylpropyl Pyrazol-1-yl C17H25N5O 315.4 Aliphatic R1 (2-methylpropyl) increases flexibility; pyrazole has fewer H-bonding sites
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone 6-Fluoro-1,2-benzisoxazol-3-yl Ethyl-methylpyridopyrimidine C22H22FN5O2 407.4 Fluorinated benzisoxazole improves metabolic stability; fused pyridopyrimidine core

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

  • Cyclobutylpyrimidine vs. Methylpyrazine (R1) :
    The target compound’s 6-cyclobutylpyrimidin-4-yl group introduces greater steric hindrance and lipophilicity compared to the methylpyrazine substituent in the analog from . This may enhance membrane permeability but reduce solubility.
  • Triazole vs.

Core Structure Variations

  • Dihydropyridazinone vs.

Fluorine and Bioisosteric Replacements

  • The fluorinated benzisoxazole in ’s compound highlights the role of halogenation in improving metabolic stability and binding affinity through electronegative interactions. The target compound lacks fluorine but compensates with a cyclobutyl group, balancing lipophilicity and steric effects .

Implications for Drug Design

  • Target Compound : The combination of a bulky cyclobutylpyrimidine and hydrogen-bond-rich triazole positions it as a candidate for targets requiring both hydrophobic and polar interactions.
  • Analog Optimization : Substituting R1 with smaller heterocycles (e.g., pyrazine) or aliphatic chains (e.g., 2-methylpropyl) could tune solubility and bioavailability .

Notes on Structural Determination and Limitations

  • While the provided evidence lacks explicit biological data, structural insights suggest that SHELX software () may be employed for crystallographic refinement of these compounds, given its prevalence in small-molecule structure determination .
  • Further experimental studies are needed to correlate structural features with pharmacokinetic and pharmacodynamic outcomes.

Actividad Biológica

The compound 2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising multiple rings and functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C17H24N4O
Molecular Weight 300.4 g/mol
IUPAC Name 2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
CAS Number 2195881-05-9

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It may function by:

  • Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It may bind to various receptors, modulating their activity and triggering downstream signaling pathways.
  • Induction of Apoptosis : Preliminary studies suggest that it may induce apoptotic pathways in cancer cells.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity : In vitro studies have shown that the compound has significant cytotoxic effects against various cancer cell lines. For example, it demonstrated an IC50 value of 4.40 μM against HEC1A cells, indicating potent anticancer properties .
  • Antifungal Activity : Similar compounds in the same class have shown antifungal properties against resistant strains such as Candida auris, suggesting potential applications in treating fungal infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on Anticancer Effects :
    • A study evaluated the efficacy of similar piperidine derivatives against breast cancer cells, finding that modifications to the piperidine ring significantly enhanced potency .
  • Antifungal Mechanism Investigation :
    • Research into the mechanism of action revealed that certain derivatives could disrupt the plasma membrane of C. auris, leading to cell death through apoptosis .
  • Synergistic Effects with Other Compounds :
    • Combinations of this compound with other chemotherapeutic agents have shown enhanced bioactivity, indicating potential for use in combination therapies .

Q & A

Q. What steps validate contradictory pharmacological results (e.g., high potency in enzyme assays but low cellular activity)?

  • Methodology : Test membrane permeability (e.g., PAMPA assay) and efflux transporter susceptibility (e.g., Caco-2 models). discusses cell-penetration limitations in benzimidazole derivatives, suggesting structural analogs with reduced polarity may improve bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.